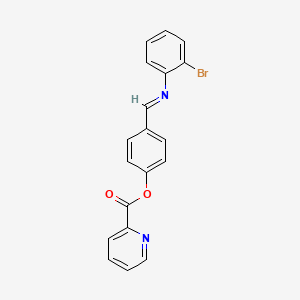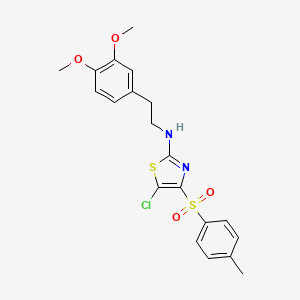
5-chloro-N-(3,4-dimethoxyphenethyl)-4-tosylthiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-chloro-N-(3,4-dimethoxyphenethyl)-4-tosylthiazol-2-amine, is a derivative of the thiadiazole class. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. They are known for their diverse pharmacological activities and are used in various chemical applications.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves cyclization reactions and the formation of the thiadiazole ring. For example, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a related compound, is achieved through esterification, hydrazination, salt formation, and cyclization steps . Although the exact synthesis route for 5-chloro-N-(3,4-dimethoxyphenethyl)-4-tosylthiazol-2-amine is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized by spectroscopic techniques such as FT-IR, NMR, and HRMS, and confirmed by single-crystal X-ray diffraction . The crystal structure can provide insights into the geometry, bond lengths, bond angles, and torsion angles of the molecule. Density functional theory (DFT) calculations are also used to predict electronic properties and to compare with experimental data .
Chemical Reactions Analysis
Thiadiazole compounds can participate in various chemical reactions, including nucleophilic substitution reactions. For instance, a 5-chloro-2,3-diphenyltetrazolium salt reacts with amines in the presence of an inorganic base to yield 5-aminotetrazolium salts or 3-phenylazo-1,2,4-triazoles depending on the conditions . This indicates that the chloro group on the thiadiazole ring can be reactive and may be substituted under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's polarity, electronic distribution, and potential applications. For example, the compound 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol exhibits potential as a nonlinear optical (NLO) material due to its electronic properties and hyperpolarizability . The physical properties such as melting points, solubility, and stability can be assessed through techniques like TGA/DTA and UV-Visible spectroscopy .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
The synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including compounds structurally related to 5-chloro-N-(3,4-dimethoxyphenethyl)-4-tosylthiazol-2-amine, have demonstrated significant anti-inflammatory activities. These compounds were found to directly inhibit 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation-related diseases such as asthma and rheumatoid arthritis. The study emphasizes the potential of these derivatives in treating inflammation-related conditions by inhibiting leukotriene synthesis (J. Suh, Eul Kgun Yum, H. Cheon, Y. Cho, 2012).
Structural and Electronic Properties
Research focusing on the structure of related 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole compounds has provided valuable insights into their molecular structure through spectroscopic techniques and single-crystal X-ray diffraction. Theoretical studies including density functional theory (DFT) calculations have been employed to examine the electronic properties, vibrational frequencies, and molecular electrostatic potential maps, offering a foundation for understanding the reactivity and potential applications of these compounds in various fields, including material science (Nagaraju Kerru, Lalitha Gummidi, S. V. Bhaskaruni, S. Maddila, Parvesh Singh, S. B. Jonnalagadda, 2019).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, closely related to the chemical structure , have been investigated for their corrosion inhibition performances on iron metal. Through DFT calculations and molecular dynamics simulations, these studies predict the compounds' efficiency in protecting against corrosion, a significant concern in various industrial applications. The theoretical data align well with experimental results, underscoring the potential of these derivatives as effective corrosion inhibitors (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016).
Antiviral and Antimicrobial Activities
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has revealed compounds with specific antiviral activities against the tobacco mosaic virus. This research highlights the potential for developing new antiviral agents based on the structural framework of thiazole derivatives (Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, Yuping Zhang, 2010). Additionally, various thiazole derivatives have demonstrated broad-spectrum antimicrobial activities, suggesting their utility in combating bacterial and fungal pathogens (L. H. Al-Wahaibi, A. A. Mohamed, Samar S. Tawfik, H. M. Hassan, A. El-Emam, 2021).
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S2/c1-13-4-7-15(8-5-13)29(24,25)19-18(21)28-20(23-19)22-11-10-14-6-9-16(26-2)17(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLGYINYUNNCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCC3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,4-dimethoxyphenethyl)-4-tosylthiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

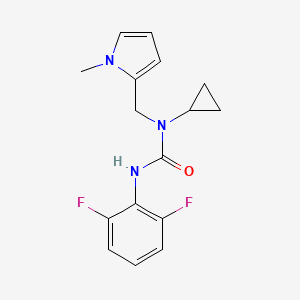
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2499660.png)

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)


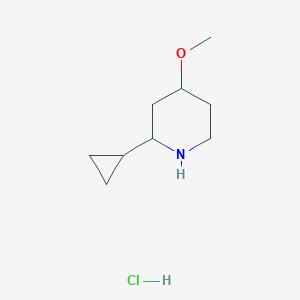
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)
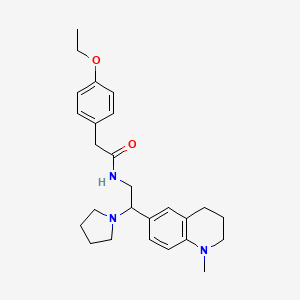
![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)
